4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
Overview
Description
4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is a useful research compound. Its molecular formula is C13H21Cl2N3O and its molecular weight is 306.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Synthesis
Crystal Structure Analysis : Research conducted by Revathi et al. (2015) focused on the crystal structure of a compound related to 4-Hydroxypiperidin-1-yl, revealing specific dihedral angles and the formation of chains due to hydrogen bonding. This insight is critical for understanding the molecular configuration and potential interactions of similar compounds (Revathi et al., 2015).
Synthesis of Related Antimicrobial Agents : Uno et al. (1989) reported the synthesis of 1-Hydroxypiperazine dihydrochloride and its application in creating new pyridone carboxylic acid antibacterial agents. This research highlights the compound's potential in developing novel antimicrobial solutions (Uno et al., 1989).
Esterification Kinetics of Stereoisomers : The work by Unkovsky et al. (1975) investigated the esterification rates of stereoisomeric 4-hydroxypiperidines, an aspect critical for understanding the chemical reactivity and potential industrial applications of similar compounds (Unkovsky et al., 1975).
Application in Drug Synthesis and Pharmacology
NMDA Receptor Antagonists : Borza et al. (2007) identified a compound derived from 4-hydroxypiperidine as a potent NR2B subunit-selective antagonist of the NMDA receptor, highlighting its potential application in neurological disorders (Borza et al., 2007).
Synthesis of Brain Imaging Agents : Snyder et al. (1998) reported the synthesis of 1-[11C]methylpiperidin-4-yl propionate, a substrate for in vivo measurement of acetylcholinesterase activity in the brain, demonstrating its utility in clinical imaging studies (Snyder et al., 1998).
Precursors in Medicinal Chemistry : Xiao-qin (2010) described the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, a related compound that serves as a precursor in the synthesis of various pharmaceuticals (Lu Xiao-qin, 2010).
Potential Therapeutic Applications
Antihyperglycemic Agents : Moustafa et al. (2021) synthesized novel carboximidamides derived from cyanamides, including structures related to 4-Hydroxypiperidin-1-yl, and evaluated their anti-hyperglycemic effects, indicating potential therapeutic uses in diabetes management (Moustafa et al., 2021).
Nootropic Agents : Valenta et al. (1994) explored the synthesis of certain 1,4-disubstituted 2-oxopyrrolidines and related compounds, including derivatives of 4-hydroxypiperidine, for potential nootropic (cognitive-enhancing) effects (Valenta et al., 1994).
Properties
IUPAC Name |
4-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c14-13(15)11-3-1-10(2-4-11)9-16-7-5-12(17)6-8-16;;/h1-4,12,17H,5-9H2,(H3,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCQWLPICCWSKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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